[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate
CAS No.: 92621-31-3
Cat. No.: VC8475357
Molecular Formula: C33H34O10
Molecular Weight: 590.6 g/mol
* For research use only. Not for human or veterinary use.
![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate - 92621-31-3](/images/structure/VC8475357.png)
Specification
CAS No. | 92621-31-3 |
---|---|
Molecular Formula | C33H34O10 |
Molecular Weight | 590.6 g/mol |
IUPAC Name | [4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate |
Standard InChI | InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3 |
Standard InChI Key | GTJGUFOLNHYRQE-UHFFFAOYSA-N |
SMILES | CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate features a glucose backbone with three acetyl groups at positions 4, 5, and 6, a trityl-protected hydroxymethyl group at position 2, and an acetylated hydroxyl group at position 3. This configuration ensures selective reactivity, as the trityl group sterically shields the primary alcohol, while the acetyl groups protect secondary hydroxyls from undesired side reactions.
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS No. | 92621-31-3 |
Molecular Formula | C₃₃H₃₄O₁₀ |
Molecular Weight | 590.6 g/mol |
IUPAC Name | [4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate |
SMILES | CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
InChI Key | GTJGUFOLNHYRQE-UHFFFAOYSA-N |
The trityl group (triphenylmethyl) contributes significantly to the compound’s steric bulk, influencing its solubility in nonpolar solvents such as dichloromethane and toluene.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from β-D-glucopyranose:
-
Acetylation: Treatment with acetic anhydride in pyridine converts hydroxyl groups at positions 3, 4, 5, and 6 to acetyl esters.
-
Tritylation: The primary hydroxyl group at position 2 is protected with trityl chloride under anhydrous conditions, yielding the trityloxymethyl intermediate.
-
Final Acetylation: The remaining hydroxyl group at position 3 is acetylated to produce the target compound.
Purification typically employs column chromatography or recrystallization from ethanol, achieving yields of 70–85%.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Acetyl protons appear as singlets at δ 2.0–2.2 ppm, while trityl aromatic protons resonate at δ 7.2–7.4 ppm.
-
¹³C NMR: The carbonyl carbons of acetyl groups are observed at δ 169–171 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 590.6 [M+H]⁺.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (254 nm) ensures purity >95%.
Applications in Carbohydrate Chemistry
Glycosylation Reactions
The compound serves as a glycosyl donor in oligosaccharide synthesis. The trityl group’s steric bulk directs regioselective glycosylation at the anomeric center, while acetyl groups prevent undesired side reactions. For example, coupling with thioglycosides in the presence of N-iodosuccinimide (NIS) and triflic acid yields disaccharides with high α-selectivity.
Polymer-Supported Synthesis
Immobilization on polystyrene resins enables automated solid-phase synthesis of heparin analogs and other glycosaminoglycans. The trityl group facilitates cleavage under mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane), preserving acid-sensitive glycosidic bonds.
Stability and Limitations
Hydrolytic Sensitivity
The acetyl groups are prone to hydrolysis under basic conditions (pH > 9), limiting the compound’s utility in aqueous reactions. Storage at –20°C in anhydrous solvents (e.g., acetonitrile) is recommended to prevent degradation.
Steric Hindrance
The trityl group’s bulk complicates reactions requiring nucleophilic attack at the primary carbon. For instance, attempts to introduce azide groups via displacement reactions result in low yields (<30%).
Comparative Analysis with Related Compounds
[4,5,6-Trihydroxy-2-(trityloxymethyl)oxan-3-yl] Acetate
The unprotected analog lacks acetyl groups, rendering it unsuitable for stepwise glycosylation due to uncontrolled reactivity.
[4,5,6-Triacetyloxy-2-(methoxymethyl)oxan-3-yl] Acetate
Replacing the trityl group with a smaller methoxy moiety reduces steric hindrance but increases susceptibility to oxidation.
Future Directions
-
Alternative Protecting Groups: Investigating tert-butyldimethylsilyl (TBS) or benzyl groups may balance steric protection and reactivity.
-
Enzymatic Synthesis: Lipase-catalyzed acetylation could enhance regioselectivity and reduce reliance on harsh reagents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume